3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID
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Overview
Description
3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid is a complex organic compound with the molecular formula C10H9N5O4. This compound is characterized by the presence of a hydroxy group, a tetraazolylacetyl group, and an amino group attached to a benzoic acid core. It has a molecular weight of 263.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, including the formation of the tetraazole ring and the subsequent attachment to the benzoic acid core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can yield an amine .
Scientific Research Applications
3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with various biomolecules, while the tetraazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-aminobenzoic acid
- 4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid
- 3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzamide
Uniqueness
3-Hydroxy-4-[(1H-tetraazol-1-ylacetyl)amino]benzoic acid is unique due to the presence of both the hydroxy and tetraazolylacetyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biomolecules, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H9N5O4 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-hydroxy-4-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C10H9N5O4/c16-8-3-6(10(18)19)1-2-7(8)12-9(17)4-15-5-11-13-14-15/h1-3,5,16H,4H2,(H,12,17)(H,18,19) |
InChI Key |
ACKHKSSKSOTEBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)O)NC(=O)CN2C=NN=N2 |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
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